Methyl 4-bromooxazole-2-carboxylate
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Overview
Description
Methyl 4-bromooxazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H4BrNO3. This compound is characterized by the presence of a bromine atom at the fourth position of the oxazole ring and a carboxylate ester group at the second position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromooxazole-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl oxazole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is optimized to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles at the bromine position.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 4-bromooxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-bromooxazole-2-carboxylate is primarily related to its ability to undergo various chemical transformations. The bromine atom and the ester group provide reactive sites for nucleophilic substitution and other reactions. These transformations enable the compound to interact with biological targets and pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Methyl 2-bromo-4-oxazolecarboxylate: Similar structure with bromine at the second position.
Methyl 2-bromothiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Comparison:
Methyl 4-bromooxazole-2-carboxylate: is unique due to the position of the bromine atom and the ester group, which influence its reactivity and applications.
Methyl 2-bromo-4-oxazolecarboxylate:
Methyl 2-bromothiazole-4-carboxylate: has a sulfur atom in the ring, leading to different electronic properties and reactivity compared to the oxazole analog.
Properties
IUPAC Name |
methyl 4-bromo-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSDWRDJZZIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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